N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the reaction of 4-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions . The reaction is carried out in the presence of a green solvent such as ethanol, which facilitates the formation of the thiazole ring. The reaction conditions include moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.
Substitution: Halogens, alkylating agents; ambient to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Medicine: Explored for its potential anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways and the inhibition of key enzymes involved in cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
Darbufelone: An anti-inflammatory drug with potential as a lung cancer cell growth inhibitor.
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide stands out due to its unique combination of thiazole and triazine moieties, which contribute to its diverse biological activities. Its ability to act as both an antimicrobial and anticancer agent makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS2/c1-14-7-9-16(10-8-14)18-12-28-21(23-18)24-19(27)13-29-20-22-11-17(25-26-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJWCICIGZSLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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